methanone CAS No. 955964-56-4](/img/structure/B2631600.png)

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](2-thienyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

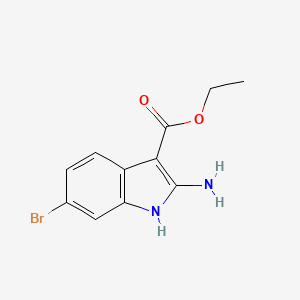

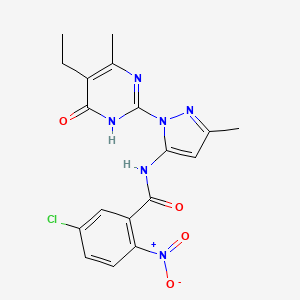

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains methoxyphenyl groups and a thiophene ring. Methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, and thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions .Scientific Research Applications

Synthesis and Structural Studies

The compound has been involved in the synthesis and structural analysis of various derivatives, such as bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), showcasing its versatility as a precursor in organic synthesis (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Its structural properties have been studied, revealing interesting coordination modes and bond lengths when complexed with metals such as calcium, indicating its potential in the development of metal-organic frameworks or complexes (Müller, Krieck, Görls, & Westerhausen, 2015).

Antimicrobial Applications

Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing potential as scaffolds for the development of new antimicrobial agents (Altalbawy, 2013).

The compound has been used in the synthesis of bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, which were then evaluated for their antimicrobial properties, suggesting its utility in drug discovery for infectious diseases (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Applications

- Novel silver complexes based on this compound have been investigated for their in vitro antitumor activity, showing significant effectiveness against certain cancer cell lines, indicating its potential role in cancer treatment (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, further emphasizing its utility as a key starting material in synthetic organic chemistry (Landage, Thube, & Karale, 2019).

It has been involved in the synthesis of pyrazoline incorporated isoxazole derivatives, demonstrating its adaptability in creating various biologically active compounds (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-9-5-15(6-10-17)19-14-24(22(25)20-4-3-13-28-20)23-21(19)16-7-11-18(27-2)12-8-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJULHZUYGXQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)